molecular formula C16H23F3N2O B14776396 2-amino-3-methyl-N-propan-2-yl-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide

2-amino-3-methyl-N-propan-2-yl-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide

Cat. No.: B14776396
M. Wt: 316.36 g/mol
InChI Key: JRVXOENJMBSXGL-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-isopropyl-3-methyl-N-(3-(trifluoromethyl)benzyl)butanamide is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of a trifluoromethyl group, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions . This method employs boron reagents and palladium catalysts to form carbon-carbon bonds, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-3-methyl-N-(3-(trifluoromethyl)benzyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-N-isopropyl-3-methyl-N-(3-(trifluoromethyl)benzyl)butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-3-methyl-N-(3-(trifluoromethyl)benzyl)butanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability . This allows it to interact effectively with biological membranes and proteins, leading to its desired effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-N-isopropyl-3-methyl-N-(3-(trifluoromethyl)benzyl)butanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Conclusion

(S)-2-Amino-N-isopropyl-3-methyl-N-(3-(trifluoromethyl)benzyl)butanamide is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it an important subject for further study and development.

Properties

Molecular Formula

C16H23F3N2O

Molecular Weight

316.36 g/mol

IUPAC Name

2-amino-3-methyl-N-propan-2-yl-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide

InChI

InChI=1S/C16H23F3N2O/c1-10(2)14(20)15(22)21(11(3)4)9-12-6-5-7-13(8-12)16(17,18)19/h5-8,10-11,14H,9,20H2,1-4H3

InChI Key

JRVXOENJMBSXGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(CC1=CC(=CC=C1)C(F)(F)F)C(C)C)N

Origin of Product

United States

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